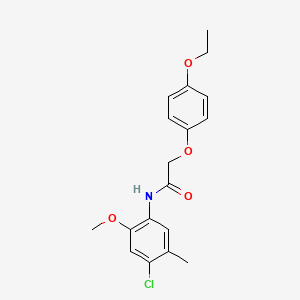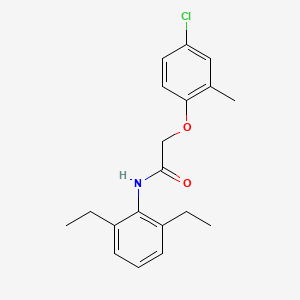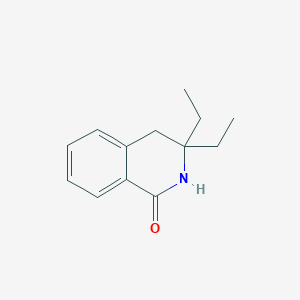
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves reactions between specific chemical precursors, solvents, and catalysts under optimized conditions. For instance, the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide utilized DMF as a solvent and potassium carbonate as a catalyst, achieving an 80% yield under specific temperature and time conditions (Gao Yonghong, 2009). Another study on N-Methyl-2-(4-phenoxyphenoxy) acetamide synthesized a similar compound using DMF and anhydrous potassium carbonate, obtaining a yield beyond 85% (He Xiang-qi, 2007).
Molecular Structure Analysis
Characterization methods such as IR, MS, and NMR spectroscopy are essential for determining the molecular structure of synthesized compounds. These techniques help confirm the presence of functional groups and the overall molecular framework. The studies mentioned earlier employed these techniques for characterization, providing detailed molecular insights into the synthesized compounds.
Chemical Reactions and Properties
Chemical reactions involving chloroacetamide herbicides and their metabolism in liver microsomes of humans and rats were studied, demonstrating complex metabolic pathways and enzyme interactions (S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000). These insights highlight the chemical reactivity and metabolic fate of similar acetamide derivatives.
Propiedades
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-13-5-7-14(8-6-13)24-11-18(21)20-16-9-12(2)15(19)10-17(16)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZKPGOLTWHSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-ethoxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5649769.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5649784.png)

![2-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5649798.png)
![3-[5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5649803.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-3-methyl-1-propyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5649805.png)



![[(3R*,4R*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5649824.png)
![1-(4-isopropylphenyl)-5-oxo-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5649831.png)
![5-[1-methyl-5-(2-thienyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5649834.png)
